molecular formula C18H28ClNO3 B4405623 1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride

1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride

Cat. No. B4405623
M. Wt: 341.9 g/mol
InChI Key: JNVVHFMPJZBULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a popular research chemical that is used for scientific research purposes.

Mechanism of Action

The mechanism of action of 1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in stimulant effects such as increased energy, euphoria, and concentration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cathinones. It can cause a range of effects including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. Long-term use of this compound can lead to addiction, psychosis, and other negative health effects.

Advantages and Limitations for Lab Experiments

1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride is a popular research chemical due to its availability and low cost. It is also relatively easy to synthesize, which makes it a useful tool for studying the effects of cathinones on the central nervous system. However, there are limitations to its use in lab experiments, such as its potential for abuse and the lack of data on its long-term effects.

Future Directions

There are many future directions for research on 1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride and other cathinones. One area of interest is the development of new analogs with improved therapeutic properties and reduced side effects. Another area of research is the investigation of the long-term effects of cathinone use and the development of effective treatments for addiction. Additionally, more research is needed to understand the mechanism of action of cathinones and their effects on the brain and body.
Conclusion:
In conclusion, this compound is a synthetic compound that is used for scientific research purposes. It is a cathinone that acts as a dopamine and norepinephrine reuptake inhibitor, leading to stimulant effects. This compound has advantages and limitations for lab experiments, and there are many future directions for research on cathinones. As with all research chemicals, it is important to use this compound safely and responsibly.

Scientific Research Applications

1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride is used for scientific research purposes, particularly in the field of neuroscience. It is used to study the effects of cathinones on the central nervous system and to investigate the potential therapeutic applications of these compounds. This compound is also used to study the structure-activity relationships of cathinones and to develop new analogs with improved properties.

properties

IUPAC Name

1-[3-methoxy-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-14-7-10-19(11-8-14)9-4-12-22-17-6-5-16(15(2)20)13-18(17)21-3;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVVHFMPJZBULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=C(C=C(C=C2)C(=O)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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